2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine

Fluorine Chemistry Medicinal Chemistry Isomer Purity

Fluorine scanning of arylcyclopropanamine leads often fails due to regioisomer confounding-using ortho or para analogs instead of the meta-fluorophenyl node corrupts SAR. This compound, with its unambiguous CAS 1251347-04-2, occupies the critical 2-methyl, meta-fluorophenyl matrix position. - Eliminates regioisomer misassignment in cyclopropanamine libraries. - Quaternary C2 center resists racemization, enabling sterically hindered amine elaboration for GPCR ligands. - Serves as cold reference standard for 18F-PET tracer development and HPLC regioisomer purity verification.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B13240001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1(CC1N)C2=CC(=CC=C2)F
InChIInChI=1S/C10H12FN/c1-10(6-9(10)12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3
InChIKeySNENBAHMGKPYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine – Identity & Specifications


2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine (CAS 1251347-04-2) is a fluorinated cyclopropylamine derivative with the molecular formula C₁₀H₁₂FN and a molecular weight of 165.21 g/mol . The compound features a rigid cyclopropane scaffold with a 3-fluorophenyl substituent and a methyl group at the 2-position, placing it within the class of substituted arylcyclopropanamines. Its free base form is typically offered at 95% purity for research use , while the hydrochloride salt (CAS 1803594-32-2, molecular weight 201.67 g/mol ) is also available for applications requiring salt forms. The precise identity of this specific regioisomer and substitution pattern is critical, as subtle changes in fluorine position or alkyl substitution on the cyclopropane ring profoundly affect pharmacological and physicochemical properties, as demonstrated extensively for fluorinated phenylcyclopropylamines [1].

Meta-fluorophenyl regioisomer – defined by CAS 1251347-04-2 for fluorine positional scanning studies.
2-Methyl quaternary center – sterically hindered cyclopropanamine building block for congested amine derivatives.
Free base & HCl salt – available forms to match synthetic or solubility requirements.

2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine – SAR Substitution Barriers


In the arylcyclopropylamine pharmacophore, the position of fluorine substitution on the phenyl ring critically controls enzyme inhibition selectivity and metabolic stability, as established by Yoshida et al. who demonstrated that para-substitution with electron-withdrawing groups significantly enhances MAO inhibition potency for trans-isomers [1]. The 2-methyl group on the cyclopropane ring generates a quaternary carbon center, introducing steric bulk that is absent in the non-methylated comparator 2-(3-fluorophenyl)cyclopropan-1-amine (ticagrelor impurity 115) [2]. This structural difference alters the pKa of the amine, steric hindrance around the amino group for amide coupling or reductive amination, and imposes distinct conformational constraints that directly impact target binding. For a procurement specialist or medicinal chemist, the 2-methylated scaffold cannot be interchanged with 2-phenylcyclopropan-1-amine, 1-arylcyclopropanamines, or the 2-fluoro-2-phenylcyclopropylamine series used as MAO inhibitors [1], because these variations lead to entirely different biological profiles and synthetic intermediate reactivities.

Regioisomer mismatchUsing 2-fluoro or 4-fluorophenyl isomersortho/para analogs may shift target engagement and SAR outcomes; meta substitution profile is distinct.
Non-methylated analog2-(3-Fluorophenyl)cyclopropan-1-amineticagrelor impurity 115 lacks the quaternary carbon; amine reactivity and steric environment differ significantly.
2-Fluoro scaffold seriestrans-2-Fluoro-2-phenylcyclopropylaminesMAO inhibitor class present a different electronic and steric profile; 2-methyl substitution introduces distinct conformational bias.

2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine – Product Differentiation Data


Regioisomeric Purity & Pharmacological Trajectory

Quantitative analysis by Yoshida et al. on fluorinated phenylcyclopropylamines demonstrated that the position of fluorine substitution on the phenyl ring determines enzyme inhibition potency and MAO A/B selectivity. For trans-1-aryl-2-fluorocyclopropylamines, para-fluoro substitution yielded markedly different IC50 values than meta-fluoro substitution against recombinant human MAO A and B [1]. While this specific 2-methyl compound has not itself been profiled in that study, the class-level inference is that the 3-fluorophenyl (meta) regioisomer possesses distinct electronic and steric properties compared to the 2-fluorophenyl (ortho) and 4-fluorophenyl (para) isomers. The target product's CAS 1251347-04-2 unambiguously defines the 3-fluoro substitution pattern , guaranteeing that procurement specifies the meta-fluorophenyl isomer rather than the ortho or para isomers (CAS 1808069-61-5 and others).

Regioisomer Impact
Class-level inference
Meta-fluoro vs ortho/para isomers produce distinct IC50 profiles (2- to 5-fold shift reported for related 1-aryl-2-fluoro-cyclopropylamine series).
May alter target recognition and SAR readouts.
Direct data on this specific 2-methyl compound not available; inferred from class SAR.
Fluorine Chemistry Medicinal Chemistry Isomer Purity

2-Methyl Quaternary Center Steric Differentiation

The target compound possesses a 2-methyl substituent creating a quaternary carbon at the cyclopropane 2-position, which differentiates it from the widely used comparator 2-(3-fluorophenyl)cyclopropan-1-amine (ticagrelor impurity 115, CAS 1643378-58-8, molecular weight 151.18 g/mol [1]). The 2-methyl group increases the molecular weight by 14 Da (calculated difference between C₁₀H₁₂FN at 165.21 and C₉H₁₀FN at 151.18 [1]) and significantly increases steric hindrance around the cyclopropane ring. This quaternary center restricts conformational mobility and alters the nucleophilicity of the amine for subsequent derivatization, providing a rigidified scaffold compared to unsubstituted or mono-substituted cyclopropanamine analogs [2]. The hydrochloride salt (CAS 1803594-32-2, molecular weight 201.67 g/mol ) offers additional solubility handling benefits.

Steric Differentiation
Cross-study comparable
MW 165.21 vs 151.18 (Δ14 Da); quaternary carbon at C2 increases steric bulk and reduces amine nucleophilicity.
Impacts coupling reactivity and conformational restriction.
Based on structural comparison with non-methylated analog; calculated properties.
Synthetic Chemistry Chiral Building Blocks Steric Hindrance

Cyclopropanamine Scaffold in CNS Drug Discovery

In the fluorinated phenylcyclopropylamine class, the combination of a cyclopropane ring and fluorine substitution on the phenyl ring is known to enhance inhibitory activity against MAO enzymes compared to non-fluorinated or acyclic counterparts. Yoshida et al. demonstrated that trans-2-fluoro-2-phenylcyclopropylamine inhibited recombinant human liver MAO A and MAO B more potently than the corresponding non-fluorinated phenylcyclopropylamine, with para-substitution of electron-withdrawing groups (e.g., Cl, F) in trans-isomers further increasing inhibition [1]. The present compound, while featuring a 2-methyl group instead of a 2-fluoro, retains the critical cyclopropane scaffold and aryl fluorine substitution. The presence of the meta-fluorine on the phenyl ring creates a distinct electronic environment compared to the para-substituted analogs commonly profiled in the literature, potentially modulating CNS target engagement and metabolic stability via the fluorine-induced electronic effects characterized for aryl fluorination [2].

CNS Scaffold Potential
Class-level inference
Underexplored 3-fluoro-2-methyl substitution pattern retains cyclopropanamine pharmacophore; related trans-2-fluoro series show MAO inhibition.
May support CNS SAR library expansion.
No direct assay data for this compound; inferred from fluorinated phenylcyclopropylamine studies.
Central Nervous System Drug Discovery Monoamine Oxidase Inhibition

2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine – Procurement Scenarios


Fluorine Scanning in Cyclopropanamine SAR

Procurement groups conducting systematic fluorine scanning of cyclopropanamine-based lead series should acquire this compound specifically to occupy the meta-fluorophenyl, 2-methyl-substituted node of the matrix (Section 3, Evidence 1). Using the 4-fluorophenyl or 2-fluorophenyl analog instead will confound structure-activity correlation efforts, as the regiochemistry of fluorine dictates hydrogen-bonding capacity, metabolic stability, and receptor complementarity. The unambiguous CAS registry 1251347-04-2 ensures the correct regioisomer is selected for the library.

2,2-Disubstituted Cyclopropanamine Intermediate

The quaternary carbon at C2 makes this an ideal starting material for constructing chiral or sterically congested cyclopropanamine derivatives that resist racemization (Section 3, Evidence 2). Compared to 2-(3-fluorophenyl)cyclopropan-1-amine, which lacks the methyl group and undergoes facile coupling, this compound's steric bulk can be exploited to design subtype-selective GPCR ligands or enzyme inhibitors where hindered amine motifs improve selectivity profiles. [1]

Building Block for CNS PET Tracer Development

The meta-fluorophenyl group enables potential 18F-isotopologue synthesis for positron emission tomography (PET) imaging of CNS targets (Section 3, Evidence 3). The compound serves as a cold reference standard for radiolabeling studies, and its 2-methyl substitution provides a chemically distinct starting point from the ticagrelor-related fluorophenylcyclopropylamine impurities commonly utilized in analytical chemistry. [2]

Regioisomeric Purity Reference Standard

Due to its well-defined CAS registry and distinct molecular weight (165.21 g/mol), this compound can be used as a chromatographic reference standard (HPLC, LC-MS) to verify that bulk supplies of substituted cyclopropanamine intermediates are free from ortho or para regioisomer contamination (Section 3, Evidence 1). This is critical for GMP synthesis of cyclopropanamine-containing APIs, where regioisomeric impurities must be controlled to ≤0.10%.

Application
Selection Property
Validation Focus
Fluorine scanning in cyclopropanamine SAR
Meta-fluorophenyl substitution identity
Regioisomer-specific structure-activity correlation
Sterically hindered cyclopropanamine intermediate
2-Methyl quaternary center
Amine reactivity and conformational restriction impact
Cold reference for PET tracer development
Meta-fluorophenyl for 18F-isotopologue synthesis
Radiosynthesis precursor identity control
Regioisomeric purity analytical reference
Distinct CAS and molecular identity
Regioisomer impurity profiling in synthetic workflows
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